molecular formula C17H24N2 B14473603 2-Methyl-3-(2-(3-methyl-1-piperidinyl)ethyl)-1H-indole CAS No. 71765-60-1

2-Methyl-3-(2-(3-methyl-1-piperidinyl)ethyl)-1H-indole

Katalognummer: B14473603
CAS-Nummer: 71765-60-1
Molekulargewicht: 256.4 g/mol
InChI-Schlüssel: JYWYZIAHFBLSNJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-3-(2-(3-methyl-1-piperidinyl)ethyl)-1H-indole is an organic compound that belongs to the class of indoles. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a piperidine ring, which is a common structural motif in many pharmacologically active molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(2-(3-methyl-1-piperidinyl)ethyl)-1H-indole typically involves multi-step organic reactions. One common method involves the alkylation of 2-methylindole with a suitable piperidine derivative. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the indole, followed by the addition of the alkylating agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance the efficiency and yield of the reaction. Catalysts and optimized reaction conditions are employed to ensure the scalability of the process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-3-(2-(3-methyl-1-piperidinyl)ethyl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

2-Methyl-3-(2-(3-methyl-1-piperidinyl)ethyl)-1H-indole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-Methyl-3-(2-(3-methyl-1-piperidinyl)ethyl)-1H-indole involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Methyl-3-(2-piperidinyl)ethyl)-1H-indole
  • 3-(2-(3-methyl-1-piperidinyl)ethyl)-1H-indole

Uniqueness

2-Methyl-3-(2-(3-methyl-1-piperidinyl)ethyl)-1H-indole is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the methyl group and the piperidine ring differentiates it from other indole derivatives, potentially leading to unique interactions with biological targets and distinct reactivity in chemical reactions.

Eigenschaften

CAS-Nummer

71765-60-1

Molekularformel

C17H24N2

Molekulargewicht

256.4 g/mol

IUPAC-Name

2-methyl-3-[2-(3-methylpiperidin-1-yl)ethyl]-1H-indole

InChI

InChI=1S/C17H24N2/c1-13-6-5-10-19(12-13)11-9-15-14(2)18-17-8-4-3-7-16(15)17/h3-4,7-8,13,18H,5-6,9-12H2,1-2H3

InChI-Schlüssel

JYWYZIAHFBLSNJ-UHFFFAOYSA-N

Kanonische SMILES

CC1CCCN(C1)CCC2=C(NC3=CC=CC=C32)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.